molecular formula C13H11Cl2N3O B2921760 2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2195951-52-9

2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2921760
CAS No.: 2195951-52-9
M. Wt: 296.15
InChI Key: NJMFXJJNTQQKFQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide ( 2195951-52-9) is a synthetic benzamide derivative of significant interest in pharmaceutical and agrochemical research . Its molecular formula is C13H11Cl2N3O, with a molecular weight of 296.15 g/mol . The compound is characterized by its dichlorophenyl and pyrimidinylmethyl substituents; the dichloro substitution enhances electrophilic properties, while the pyrimidine moiety contributes to hydrogen bonding and coordination capabilities, making it highly useful in ligand design . This structural versatility and reactivity render it a valuable intermediate, particularly in the development of enzyme inhibitors or receptor modulators . Researchers value this compound for its stability under standard conditions, well-defined synthetic pathway ensuring reproducibility, and compatibility with further functionalization in medicinal chemistry . The product is intended for research purposes only and is not intended for human or animal use .

Properties

IUPAC Name

2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-3-2-9(14)5-12(11)15/h2-5,7H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMFXJJNTQQKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 6-methylpyrimidine-4-methanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 6-methylpyrimidine-4-methanol in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often used in coupling reactions, with solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.

    Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Target Specificity

Thiadiazole-Based Benzamide Derivatives
  • Compound: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide () Key Differences: Replaces the pyrimidine ring with a 1,3,4-thiadiazole moiety. Activity: Demonstrates potent dihydrofolate reductase (DHFR) inhibition with a binding free energy (ΔG) of −9.0 kcal/mol, forming three hydrogen bonds with DHFR active-site residues (Asp 21, Ser 59, Tyr 22) .
Opioid Receptor-Active Benzamides
  • Compound: 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921) () Key Differences: Chloro substituents at positions 3,4 (vs. 2,4) and a dimethylamino-cyclohexylmethyl group. Activity: A µ-opioid receptor agonist regulated under drug control laws due to its psychoactive properties . Comparison: The positional isomerism of chlorine atoms (2,4 vs.
Pyridine-Containing Benzamides
  • Compound : 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ()
    • Key Differences : Substitutes pyrimidine with a pyridine ring and includes an isoxazole-methoxy group.
    • Synthesis : Prepared via acyl chloride coupling, yielding 18% after purification .
    • Comparison : Pyridine’s electron-deficient nature may reduce hydrogen-bonding capacity compared to pyrimidine, affecting target engagement.

Binding Affinity and Pharmacological Profiles

DHFR Inhibitors
  • Thiadiazole Derivative (): ΔG = −9.0 kcal/mol (strong DHFR binding).
  • Target Compound : Pyrimidine’s nitrogen-rich structure may mimic folate substrates, suggesting comparable or superior DHFR affinity.
GABA Transporter Inhibitors
  • Piperidine-Linked Analogues (): 2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide: IC50 = 110,000 nM. 2,4-Dichloro-N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}benzamide: IC50 = 876,000 nM.

Data Tables

Table 1: Structural and Activity Comparison of Benzamide Derivatives

Compound Name Core Structure Target Binding Data Reference
2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide Pyrimidine Not Reported Not Reported N/A
2,4-Dichloro-N-(thiadiazole-derivative)benzamide Thiadiazole DHFR ΔG = −9.0 kcal/mol
3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921) Cyclohexylmethyl µ-Opioid Receptor Controlled Substance
2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide Piperidine GABA Transporter IC50 = 110,000 nM

Biological Activity

2,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following chemical structure:

  • Molecular Formula : C15H16Cl2N4O
  • Molecular Weight : 343.22 g/mol
  • InChI Key : BCZXWEPZSOWZBB-UHFFFAOYSA-N

This compound features a dichlorobenzamide core linked to a 6-methylpyrimidine moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine group is known to modulate nucleic acid and protein functions, potentially leading to therapeutic effects in various conditions.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism involved modulation of the cell cycle and induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy :
    • In a comparative study against common pathogens, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Anti-inflammatory Properties :
    • Experiments on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) significantly, indicating its potential use in treating inflammatory diseases.

Comparative Data Table

Biological ActivityAssay TypeResultReference
AnticancerCell ProliferationIC50: 10–20 µM
AntimicrobialMIC AssayMIC: 5–15 µg/mL
Anti-inflammatoryCytokine ReleaseReduced TNF-alpha

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